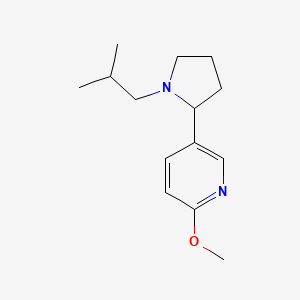
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol is a complex organic compound featuring a pyridine ring substituted with a methyl group and a thiol group, along with a tosylated pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol typically involves multiple stepsThe tosylated pyrrolidine moiety is then attached through a series of reactions involving tosylation and nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyridine ring or the tosyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the tosyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with proteins and enzymes, affecting their function and activity. Additionally, the pyridine ring and tosyl group can interact with various receptors and signaling pathways, modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring and various substituents, such as methyl and thiol groups.
Tosylated compounds: Molecules containing a tosyl group, which imparts specific chemical properties and reactivity.
Uniqueness
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol is unique due to its combination of a pyridine ring, a thiol group, and a tosylated pyrrolidine moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C17H20N2O2S2 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
4-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-pyridine-2-thione |
InChI |
InChI=1S/C17H20N2O2S2/c1-12-5-7-14(8-6-12)23(20,21)19-9-3-4-16(19)15-11-18-17(22)10-13(15)2/h5-8,10-11,16H,3-4,9H2,1-2H3,(H,18,22) |
InChI Key |
ZOEGSVBPEVJNIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CNC(=S)C=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate](/img/structure/B11819116.png)
![5-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B11819120.png)


![3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B11819148.png)



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-2-yl)acetic acid](/img/structure/B11819165.png)





